CYPMPO

Description

Structure

3D Structure

Properties

IUPAC Name |

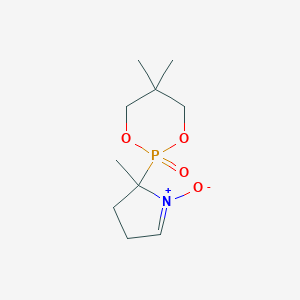

5,5-dimethyl-2-(2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-yl)-1,3,2λ5-dioxaphosphinane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18NO4P/c1-9(2)7-14-16(13,15-8-9)10(3)5-4-6-11(10)12/h6H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKIWEPJAIOTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=O)(OC1)C2(CCC=[N+]2[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934182-09-9 | |

| Record name | 5-(2,2-Dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction to Spin Trapping and CYPMPO

An In-Depth Technical Guide to the CYPMPO Spin Trap

Spin trapping is a critical analytical technique used in chemistry and biology to detect and identify short-lived free radicals.[1] This method utilizes electron paramagnetic resonance (EPR), also known as electron spin resonance (ESR) spectroscopy, which is adept at detecting paramagnetic species like the unpaired electrons in free radicals.[1][2] However, many biologically relevant radicals have lifetimes that are too short for direct EPR detection.[2] To overcome this, compounds known as "spin traps" are employed. These molecules react covalently with transient radicals to form a more stable paramagnetic species, a "spin adduct," which has a longer half-life and can be readily detected by EPR.[1]

Among the various spin traps developed, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) has emerged as a highly effective and practical option, particularly for the detection of superoxide (B77818) and hydroxyl radicals.[3][4] It is a cyclic nitrone and a derivative of the DEPMPO-type spin traps.[3][4] this compound offers several advantages over more traditional spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), including greater stability of its superoxide adduct and clearer distinction between the EPR spectra of its superoxide and hydroxyl radical adducts.[5]

Physicochemical Properties of this compound

This compound is a colorless, crystalline solid that is freely soluble in water.[3][4] A significant practical advantage of this compound is its stability; both the solid form and its aqueous solutions do not generate ESR-active signals for at least a month under ambient conditions.[3][4] Its higher melting point and lower hygroscopicity compared to DEPMPO make it easier to handle and purify.[3]

| Property | Value | Reference |

| Full Name | 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide | [3][4] |

| IUPAC Name | 2-(5,5-dimethyl-2-oxo-2λ5-[3][4][6]dioxaphosphinan-2-yl)-2-methyl-3,4-dihydro-2H-pyrrole 1-oxide | [3][6] |

| Melting Point | 126°C | [3][6] |

| Solubility | Freely soluble in water | [3][4] |

| Octanol/Water Coefficient | ~0.1 | [3] |

| Stability | Solid and diluted aqueous solution are stable for at least one month at ambient conditions | [3][4] |

Mechanism of Action: The Spin Trapping Process

The fundamental principle of spin trapping with this compound involves the addition of a transient free radical to the nitrone functional group of the this compound molecule. This reaction converts the highly reactive, short-lived radical into a significantly more stable nitroxide radical adduct, which can then be characterized by EPR spectroscopy.

Figure 1: General mechanism of free radical trapping by this compound.

Quantitative Data on this compound Spin Adducts

The EPR spectrum of a spin adduct provides a unique fingerprint that allows for the identification of the trapped radical. This is determined by the hyperfine coupling constants (hfcs) of the magnetic nuclei (e.g., ¹⁴N and ³¹P) interacting with the unpaired electron. The stability of the spin adduct is quantified by its half-life (t½).

| Adduct | Radical Source | Hyperfine Coupling Constants (Gauss) | Half-life (t½) | Reference |

| This compound-OOH | Hypoxanthine (B114508)/Xanthine (B1682287) Oxidase | aN = 14.1, aβH = 11.1, aP = 51.3 | ~50 minutes | [4][5] |

| This compound-OOH | UV-illuminated H₂O₂ | aN = 14.1, aβH = 11.1, aP = 51.3 | ~15 minutes | [4][5] |

| This compound-OH | Fenton Reaction | aN = 14.2, aβH = 12.1, aP = 48.0 | > 60 minutes | [5] |

| G-CYPMPO-OOH | γ-ray irradiation | Not specified | ~90 minutes | [7] |

| G-CYPMPO-OH | γ-ray irradiation | Not specified | ~35 minutes | [7] |

Note: G-CYPMPO is a gauche-type conformer of this compound.[7]

The spin-trapping reaction rate constant of G-CYPMPO with the hydroxyl radical has been estimated to be (4.2 ± 0.1) × 10⁹ M⁻¹s⁻¹.[7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be performed in a standard organic chemistry laboratory.[6]

Materials:

-

2,2-dimethyl-1,3-propanediol

-

Phosphorus trichloride (B1173362)

-

Starting cyclic hydrogen phosphite (B83602) (1)

-

Silica (B1680970) gel for column chromatography

-

Toluene (B28343)/ethanol (9/1) as eluent

-

Saturated sodium carbonate solution

-

Magnesium sulfate

Procedure:

-

Synthesis of Starting Material (1): The starting cyclic hydrogen phosphite (1) is synthesized according to published procedures.[6] Briefly, ethanol and 2,2-dimethyl-1,3-propanediol are mixed and stirred while phosphorus trichloride is added dropwise, keeping the temperature below 20°C.[6] The product is then obtained by vacuum distillation.[6]

-

Reaction: The detailed reaction from the starting phosphite to the final this compound product is outlined in the literature.[6]

-

Purification: The reactant is washed with a saturated sodium carbonate solution and dried over magnesium sulfate.[6] The solvent is then evaporated.[6]

-

Column Chromatography: The crude product is purified using a silica gel packed glass column with a toluene/ethanol (9/1) mixture as the eluent.[6]

-

Recrystallization: Further purification can be achieved by recrystallization in toluene or ethyl acetate (B1210297) to yield this compound crystals.[6]

Figure 2: Simplified workflow for the synthesis of this compound.

EPR Spectroscopy for Radical Detection

This protocol provides a general framework for detecting superoxide radicals generated by the hypoxanthine/xanthine oxidase system.

Materials:

-

This compound

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Diethylenetriaminepentaacetic acid (DTPA) as a metal chelator

-

Hypoxanthine (HX) solution

-

Xanthine oxidase (XOD) solution

-

EPR spectrometer

-

Flat cell or capillary tube

Procedure:

-

Prepare Stock Solutions:

-

Reaction Mixture Preparation:

-

In an Eppendorf tube, combine the phosphate buffer, this compound stock solution, and hypoxanthine stock solution. The final concentration of this compound is typically in the range of 25-100 mM.

-

The reaction is initiated by adding the xanthine oxidase solution.[8]

-

-

Sample Transfer: Immediately after adding the xanthine oxidase, vortex the tube and transfer the solution to an EPR flat cell or capillary tube.[8]

-

EPR Measurement:

-

Place the sample into the EPR spectrometer cavity.

-

Tune the spectrometer and acquire the spectrum.

-

Typical EPR settings might include: microwave frequency ~9.4 GHz, magnetic field ~3365 G, sweep width 100 G, modulation amplitude 1-2 G, and a scan time of around 30-60 seconds.[9]

-

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic signal of the this compound-OOH adduct based on its known hyperfine coupling constants.

Figure 3: Experimental workflow for EPR-based radical detection using this compound.

Applications in Biomedical Research

This compound is a valuable tool for investigating the role of reactive oxygen species (ROS) in various biological and pathological processes. Its ability to effectively trap and distinguish between superoxide and hydroxyl radicals makes it suitable for studying oxidative stress in cellular and biochemical systems.[4][5] The high stability of its spin adducts is particularly advantageous for biological experiments where radical production may be slow or the experimental timeframe is extended.[4] This allows researchers to probe the mechanisms of diseases linked to oxidative damage, such as cardiovascular diseases, neurodegenerative disorders, and cancer.

Conclusion

This compound stands out as a superior spin trap for the detection and characterization of superoxide and hydroxyl radicals. Its favorable physicochemical properties, including high stability, water solubility, and low hygroscopicity, make it a practical and reliable choice for researchers.[3][4] The distinct EPR spectra and extended half-lives of its radical adducts allow for unambiguous identification and quantification of transient free radicals in complex chemical and biological systems. As research into the roles of oxidative stress in health and disease continues, this compound will undoubtedly remain a crucial tool for scientists and drug development professionals.

References

- 1. Spin trapping - Wikipedia [en.wikipedia.org]

- 2. Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. interchim.fr [interchim.fr]

- 9. materialneutral.info [materialneutral.info]

An In-depth Technical Guide to the Mechanism of Action of CYPMPO

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) is a cyclic nitrone spin trap utilized for the detection and characterization of reactive oxygen species (ROS), particularly superoxide (B77818) (O₂⁻) and hydroxyl (•OH) radicals. Its superior stability and solubility compared to other spin traps like DMPO and DEPMPO make it an invaluable tool in the study of oxidative stress in biological systems. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

Core Mechanism of Action: Spin Trapping

The fundamental mechanism of this compound action is spin trapping. In this process, the diamagnetic (EPR-silent) this compound molecule reacts with a transient, highly reactive free radical to form a more stable, persistent nitroxide radical adduct. This spin adduct is paramagnetic and can be readily detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. The unique hyperfine splitting pattern of the EPR spectrum provides a fingerprint for the trapped radical, allowing for its identification.

The trapping of a radical species (R•) by this compound can be represented by the following general reaction:

Caption: General schematic of the spin trapping reaction.

Trapping of Superoxide and Hydroxyl Radicals

This compound is particularly effective in trapping superoxide and hydroxyl radicals, two of the most significant ROS in biological systems.

Superoxide Radical (O₂⁻) Trapping

This compound reacts with the superoxide radical to form the this compound-OOH adduct. This adduct is significantly more stable than the corresponding adducts of many other spin traps, allowing for a longer window for detection.[1][2]

Caption: this compound reaction with a superoxide radical.

Hydroxyl Radical (•OH) Trapping

The reaction of this compound with the highly reactive hydroxyl radical results in the formation of the this compound-OH adduct.

References

The Spin Trap CYPMPO: An In-depth Technical Guide to Detecting Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Introduction to Reactive Oxygen Species and the Role of Spin Trapping

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen.[1] In biological systems, ROS play a dual role. At low to moderate concentrations, they function as critical second messengers in a variety of cellular signaling pathways, including cell proliferation, differentiation, and immune responses.[2][3] However, excessive ROS production can lead to oxidative stress, a deleterious process that can damage cellular structures, including lipids, proteins, and DNA, and has been implicated in the pathophysiology of numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular disease.[4][5]

Given their extremely short half-lives, direct detection of many ROS in biological systems is often not feasible.[1] The technique of electron paramagnetic resonance (EPR) spectroscopy, also known as electron spin resonance (ESR), coupled with spin trapping, has emerged as a gold standard for the detection and identification of these transient radical species.[1][6] Spin traps are diamagnetic molecules that react with unstable free radicals to form more stable and persistent paramagnetic radical adducts, which can then be detected by EPR.[6] The resulting EPR spectrum provides a characteristic "fingerprint" of the trapped radical, allowing for its identification and quantification.

CYPMPO: A Superior Spin Trap for Biological Systems

5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) is a DEPMPO-type cyclic nitrone that has demonstrated significant advantages for spin trapping, particularly in complex biological environments.[7][8] It is a colorless, crystalline solid that is freely soluble in water.[8][9] One of the key advantages of this compound is the significantly longer half-life of its superoxide (B77818) adduct (this compound-OOH) compared to the adducts of the more traditional spin trap, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).[7][8] This increased stability allows for a longer window for detection and more accurate quantification of superoxide radicals. Furthermore, studies have shown that this compound exhibits lower cytotoxicity than other spin traps, making it particularly well-suited for use in living cell systems.[7]

Quantitative Data Presentation

The selection of an appropriate spin trap is critical for the successful detection and quantification of ROS. The following table summarizes key quantitative data for this compound in comparison to other commonly used spin traps, DMPO and DEPMPO.

| Parameter | This compound | DEPMPO | DMPO |

| Half-life of Superoxide Adduct (t½) | ~15 min (in chemical systems)[8][9], ~50-90 min (in biological systems)[8][9][10] | ~14-17 min[11] | ~50-66 s[11][12] |

| Half-life of Hydroxyl Adduct (t½) | >60 min | Not readily available | ~32.2 min |

| Superoxide Trapping Rate Constant (k) | 48 M⁻¹s⁻¹ | 0.53 M⁻¹s⁻¹[13] | 1.2 - 2.4 M⁻¹s⁻¹[12][13] |

| Hydroxyl Radical Trapping Rate Constant (k) | 4.2 x 10⁹ M⁻¹s⁻¹ | Not readily available | Not readily available |

| Maximum Adduct Concentration (in stimulated neutrophils) | 10.7 µM[7] | Not directly compared in the same study | 1.9 µM[7] |

Experimental Protocols

In Vitro Superoxide Detection using Xanthine (B1682287)/Xanthine Oxidase System

This protocol describes the generation and detection of superoxide radicals in a cell-free chemical system.

Materials:

-

This compound

-

Xanthine

-

Xanthine Oxidase (XO)

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

EPR spectrometer and flat cell

Procedure:

-

Prepare a stock solution of this compound in PBS. The final concentration in the reaction mixture should be optimized, but typically ranges from 10-50 mM.

-

Prepare a stock solution of xanthine in PBS (e.g., 10 mM).

-

Prepare a stock solution of DTPA in PBS (e.g., 10 mM). DTPA is a metal chelator used to prevent the formation of hydroxyl radicals via the Fenton reaction.

-

In an Eppendorf tube, combine the following in order:

-

PBS to reach the final volume

-

DTPA (final concentration 1 mM)

-

Xanthine (final concentration 0.5 mM)

-

This compound (final concentration as determined)

-

-

Initiate the reaction by adding xanthine oxidase (final concentration typically 0.05 units/mL).

-

Vortex the mixture briefly and transfer the solution to an EPR flat cell.

-

Immediately place the flat cell in the EPR spectrometer cavity and begin spectral acquisition.

Detection of Superoxide in Cultured Cells (e.g., Neutrophils)

This protocol provides a general framework for detecting ROS production in a suspension of cultured cells.

Materials:

-

This compound

-

Cell culture medium (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

-

Suspension of cells (e.g., human polymorphonuclear leukocytes - PMNs) at a known density (e.g., 1 x 10⁷ cells/mL)

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

EPR spectrometer and flat cell

Procedure:

-

Resuspend the cells in the appropriate buffer or medium at the desired concentration.

-

Add this compound to the cell suspension to the desired final concentration (e.g., 10 mM).

-

Incubate the cell suspension with this compound for a short period (e.g., 5-10 minutes) at 37°C.

-

Transfer an aliquot of the cell suspension to an EPR flat cell.

-

Add the stimulant (e.g., PMA, final concentration ~1 µM) to the flat cell to initiate ROS production.

-

Immediately place the flat cell in the EPR spectrometer and begin time-course measurements.

EPR Spectrometer Settings (Typical)

The following are typical X-band EPR spectrometer settings that can be used as a starting point and should be optimized for the specific instrument and experimental conditions.

-

Microwave Frequency: ~9.4-9.8 GHz

-

Microwave Power: 10-20 mW

-

Center Field: ~3350-3450 G (will vary depending on the g-factor of the adduct)

-

Sweep Width: 60-100 G

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1-2 G

-

Time Constant: 20-164 ms

-

Sweep Time: 30-168 s

-

Number of Scans: 1 to accumulate a single spectrum, or multiple for signal averaging.

-

Receiver Gain: Adjusted to maximize signal without saturation.

Visualization of Workflows and Pathways

References

- 1. The spin trap 5,5-dimethyl-1-pyrroline N-oxide inhibits lipopolysaccharide-induced inflammatory response in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immuno-spin trapping of protein and DNA radicals: “tagging” free radicals to locate and understand the redox process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROS-dependent signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EPR-Spin Trapping and Flow Cytometric Studies of Free Radicals Generated Using Cold Atmospheric Argon Plasma and X-Ray Irradiation in Aqueous Solutions and Intracellular Milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MITOCHONDRIA TARGETED SPIN TRAPS: SYNTHESIS, SUPEROXIDE SPIN TRAPPING AND MITOCHONDRIAL UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative investigation of superoxide trapping by cyclic nitrone spin traps: the use of singular value decomposition and multiple linear regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

CYPMPO in Free Radical Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of free radical biology, the detection and characterization of transient reactive oxygen species (ROS) present a significant analytical challenge. 5-(2,2-dimethyl-1,3-propoxycyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) has emerged as a superior spin-trapping agent for Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy.[1][2] This guide provides an in-depth overview of this compound, its applications, experimental considerations, and its advantages over other commonly used spin traps like DMPO and DEPMPO.

This compound is a cyclic nitrone that reacts with unstable free radicals to form more persistent nitroxide radical adducts, which can then be detected and quantified by EPR spectroscopy.[2][3] Its unique chemical structure offers significant practical advantages, including high solubility in water, a high melting point, low hygroscopic properties, and a long shelf-life in aqueous solutions, making it a more reliable and convenient tool for researchers.[1][2][4][5]

Core Principles: Spin Trapping and EPR Spectroscopy

Spin trapping is a technique where a diamagnetic "spin trap" molecule reacts with a transient free radical to produce a significantly more stable free radical (a spin adduct). This increases the radical's half-life from nanoseconds or microseconds to minutes, allowing for its detection by EPR spectroscopy.[2][6]

EPR spectroscopy is a magnetic resonance technique that detects species with unpaired electrons, such as free radicals. The resulting EPR spectrum provides a characteristic "fingerprint" based on its hyperfine coupling constants (hfsc), which allows for the identification of the trapped radical species.[7][8]

Advantages of this compound

This compound offers several key advantages over traditional spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) and even its predecessor, 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO):

-

Enhanced Adduct Stability: The superoxide (B77818) adduct of this compound (this compound-OOH) is notably more stable than that of DMPO.[9][10] This extended half-life is crucial for accurate detection and quantification, especially in complex biological systems.[1][2][4][5]

-

Clear Spectral Resolution: The EPR spectra of this compound-superoxide and this compound-hydroxyl adducts are clearly separated and readily identifiable, minimizing ambiguity in radical identification.[3][11]

-

Superior Performance in Cellular Systems: Studies have shown that this compound is more effective at trapping superoxide in living cells compared to DMPO, DPPMPO, and DEPMPO, attributed to its lower cytotoxicity and the longer lifetime of its superoxide adduct.[9]

-

Practicality and Stability: this compound is a colorless, crystalline solid that is freely soluble in water.[1][2] Its aqueous solutions are stable for at least a month at ambient conditions without developing ESR-active impurities, a significant improvement over the less stable DEPMPO.[1][2][5]

Quantitative Data Summary

The performance of a spin trap is quantitatively defined by the stability of its adducts (half-life) and the hyperfine splitting constants that allow for identification.

Table 1: Half-Life of this compound Spin Adducts

| Radical Adduct | Generating System | Half-Life (t½) |

| Superoxide (this compound-OOH) | UV-illuminated H₂O₂ | ~15 minutes[2][4][5] |

| Superoxide (this compound-OOH) | Hypoxanthine/Xanthine Oxidase (HX/XOD) | ~50-51 minutes[2][4][5] |

| Hydroxyl (this compound-OH) | Fenton Reaction | Stable for extended periods |

Note: The half-life of the superoxide adduct can vary depending on the biological environment.

Table 2: EPR Hyperfine Splitting Constants for this compound Adducts

| Radical Adduct | aN (Gauss) | aH (Gauss) | aP (Gauss) |

| Superoxide (this compound-OOH) | 14.2 | 11.3 | 51.3 |

| Hydroxyl (this compound-OH) | 14.3 | 12.5 | 47.7 |

Values are approximate and can be influenced by solvent and temperature.

Experimental Protocols

Accurate and reproducible results in spin trapping experiments hinge on meticulous experimental design and execution.

General Protocol for Superoxide Detection in a Cellular System

This protocol provides a template for detecting superoxide production from stimulated cells, such as neutrophils.

1. Reagent Preparation:

- This compound Stock Solution: Prepare a 50-100 mM stock solution of this compound in deionized water or an appropriate buffer (e.g., PBS). Store in a dark bottle at ambient temperature.[1] A typical final concentration for experiments is between 5-20 mM.[12]

- Cell Suspension: Isolate cells of interest (e.g., human polymorphonuclear leukocytes) and resuspend them in a suitable buffer (e.g., Krebs-Ringer phosphate (B84403) buffer) at a desired concentration.

- Stimulant: Prepare a stock solution of a cellular stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate, PMA) in an appropriate solvent (e.g., DMSO).

2. EPR Sample Preparation:

- In an Eppendorf tube, mix the cell suspension with the this compound stock solution to achieve the final desired concentration.

- Add the stimulant to initiate radical production.

- Quickly mix the solution and transfer it to a 50 µl EPR capillary tube or a specialized flat cell.

3. EPR Spectrometer Setup and Data Acquisition:

- Place the sample into the EPR spectrometer cavity.

- Typical EPR Settings:

- Microwave Frequency: ~9.4 GHz (X-band)

- Magnetic Field Center: ~3365 G

- Sweep Width: 100 G

- Modulation Amplitude: 1-2 G

- Microwave Power: 20 mW

- Scan Time: 30-60 seconds

- Number of Scans: 3-5 (for signal averaging)

- Record the EPR spectra at timed intervals to monitor the formation and decay of the spin adduct.[9]

4. Data Analysis:

- Analyze the resulting spectra to identify the characteristic signal of the this compound-OOH adduct based on its hyperfine splitting constants.

- Quantify the signal intensity to determine the relative amount of superoxide produced. This can be done by double integration of the EPR spectrum and comparison with a standard of known concentration (e.g., TEMPOL).

Visualizing Workflows and Pathways

Experimental Workflow for Cellular ROS Detection

The following diagram illustrates a typical workflow for detecting cellular ROS using this compound and EPR spectroscopy.

Caption: General experimental workflow for detecting cellular ROS with this compound.

ROS in Apoptosis Signaling

Free radicals are not just damaging agents; they also act as signaling molecules in various cellular processes, including apoptosis (programmed cell death).[13] Oxidative stress can trigger apoptotic pathways.[14] The diagram below shows a simplified pathway where mitochondrial ROS contribute to the activation of caspases, the executioners of apoptosis.

Caption: Simplified signaling pathway of ROS-mediated apoptosis.

Conclusion

This compound represents a significant advancement in the field of free radical detection. Its superior stability, clear spectral resolution, and practicality make it an invaluable tool for researchers in biology, medicine, and pharmacology. By enabling more accurate and reliable detection of superoxide and hydroxyl radicals, this compound facilitates a deeper understanding of the roles these reactive species play in health and disease, paving the way for the development of novel therapeutic strategies targeting oxidative stress.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Studies on the stability of oxygen radical spin adducts of a new spin trap: 5-methyl-5-phenylpyrroline-1-oxide (MPPO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EPR spectra of DMPO spin adducts of superoxide and hydroxyl radicals in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Superoxide Radical Anion Adduct of 5,5-Dimethyl-1-pyrroline N-Oxide. 4. Conformational Effects on the EPR Hyperfine Splitting Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Free radicals and apoptosis: relationships with glutathione, thioredoxin, and the BCL family of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to CYPMPO in ESR Spectroscopy for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) is a robust cyclic nitrone spin trap extensively utilized in Electron Spin Resonance (ESR) spectroscopy for the detection and characterization of transient free radicals. Its superior stability, water solubility, and the distinct spectral characteristics of its radical adducts make it an invaluable tool in fields ranging from biomedical research to drug development for elucidating the role of reactive oxygen species (ROS) and other radical intermediates in biological and chemical systems. This guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols, and applications.

Core Properties and Advantages of this compound

This compound offers several distinct advantages over other commonly used spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO). It is a colorless, crystalline solid that is freely soluble in water, and its aqueous solutions are stable for at least a month under ambient conditions without generating an ESR signal[1]. This high stability and low hygroscopic nature make it more practical for laboratory use compared to the oily and hygroscopic DEPMPO[1].

Furthermore, this compound effectively traps key ROS such as superoxide (B77818) (O₂⁻) and hydroxyl (•OH) radicals, yielding distinct and readily assignable ESR spectra[1][2]. A key advantage is the clear spectral separation between the this compound-OOH and this compound-OH adducts, which simplifies interpretation, a common challenge with other spin traps where spectra can be ambiguous[2]. The superoxide adduct of this compound also exhibits a significantly longer half-life compared to that of DMPO, allowing for more reliable detection and quantification of superoxide radicals in biological systems[3]. In living cells, this compound has demonstrated lower cytotoxicity and a longer-lasting superoxide adduct signal compared to DMPO, DEPMPO, and DPPMPO, making it a superior choice for cellular studies[3].

Quantitative Data: Hyperfine Coupling Constants and Adduct Stability

The characterization of radical adducts is primarily achieved through the analysis of their hyperfine coupling constants (hfccs), which are unique for each adduct. The following tables summarize the known quantitative data for this compound radical adducts.

Table 1: Hyperfine Coupling Constants (hfccs) of this compound Radical Adducts

| Radical Trapped | Adduct | aN (G) | aHβ (G) | aP (G) | g-value | Notes |

| Hydroxyl (•OH) | This compound-OH | 14.3 | 12.9 | 48.5 | - | Typical 8-line spectrum. |

| Superoxide (O₂⁻) | This compound-OOH | 13.8 | 10.8 | 50.5 | - | Typical 8-line spectrum with wider spacing between the 4th and 5th lines compared to the hydroxyl adduct.[2] |

Note: Hyperfine coupling constants can be influenced by the solvent and temperature. The values presented are representative.

Table 2: Half-lives of this compound-Superoxide Adduct (this compound-OOH)

| System | Half-life (t½) | Reference |

| UV-illuminated H₂O₂ solution | ~15 minutes | [1][4] |

| Hypoxanthine/Xanthine Oxidase (HX/XOD) | ~50-51 minutes | [1][4][5] |

| Human Oral Polymorphonuclear Leukocytes | Signal increased for 24 minutes | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducible ESR spin trapping experiments. Below are protocols for the generation and detection of hydroxyl and superoxide radicals using this compound.

Protocol 1: Detection of Hydroxyl Radicals (•OH) using the Fenton Reaction

This protocol describes the generation of hydroxyl radicals via the Fenton reaction and their subsequent trapping with this compound.

Materials:

-

This compound solution (e.g., 100 mM in ultrapure water)

-

Iron(II) sulfate (B86663) (FeSO₄) solution (e.g., 10 mM in ultrapure water, freshly prepared)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in ultrapure water)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

ESR spectrometer and flat cell or capillary tubes

Procedure:

-

Prepare the reaction mixture in an ESR-compatible container. A typical mixture consists of:

-

50 µL of phosphate buffer

-

50 µL of this compound solution (final concentration 10-50 mM)

-

50 µL of H₂O₂ solution (final concentration ~1 mM)

-

-

Initiate the reaction by adding 50 µL of the FeSO₄ solution (final concentration ~1 mM).

-

Immediately mix the solution thoroughly.

-

Transfer the solution to an ESR flat cell or capillary tube.

-

Place the sample in the ESR spectrometer cavity.

-

Record the ESR spectrum. Typical instrument settings for X-band spectrometers are:

-

Microwave frequency: ~9.5 GHz

-

Microwave power: 10-20 mW

-

Modulation frequency: 100 kHz

-

Modulation amplitude: 0.5-1.0 G

-

Sweep width: 100 G

-

Center field: ~3400 G

-

Sweep time: 1-2 minutes

-

Number of scans: 1-5 (for signal averaging)

-

-

The resulting spectrum should be a characteristic 8-line signal of the this compound-OH adduct.

Protocol 2: Detection of Superoxide Radicals (O₂⁻) in a Cellular System (Neutrophils)

This protocol outlines the detection of superoxide produced by phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated neutrophils.

Materials:

-

Isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

This compound solution (e.g., 100 mM in HBSS)

-

Phorbol 12-myristate 13-acetate (PMA) solution (e.g., 1 mg/mL in DMSO)

-

Superoxide dismutase (SOD) solution (for control experiments)

-

ESR spectrometer and flat cell or capillary tubes

Procedure:

-

Resuspend the isolated neutrophils in HBSS to a final concentration of approximately 1 x 10⁷ cells/mL.

-

In an Eppendorf tube, prepare the cell suspension with the spin trap:

-

Add 180 µL of the neutrophil suspension.

-

Add 20 µL of the this compound solution (final concentration 10 mM).

-

-

For a negative control, prepare a separate sample and add SOD (final concentration ~300 U/mL) to scavenge superoxide radicals.

-

Incubate the cell suspensions at 37°C for 5 minutes.

-

Stimulate superoxide production by adding PMA to a final concentration of 1 µg/mL.

-

Mix gently and immediately transfer the suspension to an ESR flat cell or capillary tube.

-

Place the sample in the pre-warmed (37°C) ESR spectrometer cavity.

-

Record the ESR spectra at timed intervals (e.g., every 2 minutes for 30 minutes) to monitor the kinetics of superoxide production. Use similar ESR settings as in Protocol 1.

-

The appearance of the characteristic this compound-OOH spectrum, which is absent in the SOD-containing control, confirms the detection of superoxide.

Signaling Pathways and Experimental Workflows

This compound is a valuable tool for investigating signaling pathways involving ROS and for assessing oxidative stress in drug development.

Signaling Pathway: NADPH Oxidase-Mediated ROS Production

NADPH oxidases (NOX) are a major source of cellular ROS, which act as signaling molecules in various physiological and pathological processes. This compound can be used to detect the superoxide produced by NOX enzymes, thereby helping to elucidate their role in signaling cascades.

Caption: NADPH Oxidase activation and ROS detection using this compound.

Experimental Workflow: Assessing Drug-Induced Oxidative Stress

In drug development, it is crucial to evaluate the potential of new chemical entities to induce oxidative stress, which can lead to toxicity. ESR with this compound provides a direct method for quantifying ROS production in response to drug exposure.

Caption: Workflow for drug-induced oxidative stress screening.

Conclusion

This compound stands out as a highly effective and practical spin trap for the ESR-based detection of reactive oxygen species. Its stability, the clarity of its adduct spectra, and the longevity of its superoxide adduct make it particularly well-suited for complex biological systems, including cellular studies relevant to drug development and the investigation of oxidative stress-related signaling pathways. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to effectively employ this compound in their experimental designs.

References

- 1. Spin-trapping of free radicals formed during the oxidation of glutathione by tetramethylammonium peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Kinetic analysis of the Fenton reaction by ESR-spin trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DMPO-Alkyl radical spin trapping: an in situ radiolysis steady-state ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of CYPMPO

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) is a cyclic nitrone spin trap that has gained prominence in the field of free radical biology.[1] As a derivative of the well-known spin trap DEPMPO, this compound offers several practical advantages, including a high melting point, low hygroscopicity, and extended shelf-life, making it a more robust tool for the detection and characterization of reactive oxygen species (ROS).[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound.

Chemical Properties and Structure

This compound is a colorless, crystalline solid that is freely soluble in water.[1][2] Its enhanced stability in both solid form and aqueous solutions, where it does not generate an electron spin resonance (ESR) signal for at least a month under ambient conditions, marks a significant improvement over other spin traps.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Full Name | 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide | [1][2] |

| Molecular Formula | C₁₀H₁₈NO₄P | [3] |

| Molecular Weight | 247.23 g/mol | [3] |

| CAS Number | 934182-09-9 | [3] |

| Appearance | Colorless crystalline solid | [1][2] |

| Melting Point | 126 °C | [4] |

| Purity | >98% | [3] |

| Solubility | Freely soluble in water. Soluble in DMSO (up to 20 mg/ml), DMF (up to 25 mg/ml), and PBS (pH 7.2, up to 10 mg/ml). | [1][2][3] |

| Storage | -20°C | [3] |

| Stability | ≥ 2 years | [3] |

Chemical Structure

The chemical structure of this compound features a pyrroline (B1223166) N-oxide ring, which is the reactive center for spin trapping, and a bulky phosphonate (B1237965) group that contributes to its stability.

Caption: Chemical structure of this compound.

Experimental Protocols

This compound is primarily used as a spin trapping agent in conjunction with Electron Spin Resonance (ESR) spectroscopy to detect short-lived free radicals such as superoxide (B77818) (O₂⁻) and hydroxyl (•OH) radicals.

General Principle of Spin Trapping

Spin trapping is a technique where a short-lived, highly reactive radical reacts with a diamagnetic "spin trap" molecule to form a much more stable and persistent radical adduct. This radical adduct can then be detected and characterized by ESR spectroscopy.

Caption: General principle of ESR spin trapping.

Experimental Workflow for ESR Spin Trapping

The general workflow for a typical ESR spin trapping experiment involves the generation of free radicals in the presence of the spin trap, followed by the detection of the resulting radical adducts.

Caption: Experimental workflow for ESR spin trapping.

Protocol for Superoxide Radical Trapping

This protocol is adapted from methodologies used for similar spin traps and is applicable for this compound.

Materials:

-

This compound

-

Xanthine

-

Xanthine Oxidase (XOD)

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Phosphate (B84403) buffer (pH 7.4)

-

ESR spectrometer and capillary tubes

Procedure:

-

Prepare a stock solution of this compound in the phosphate buffer.

-

In an Eppendorf tube, mix the following reagents to the desired final concentrations:

-

Xanthine solution

-

DTPA solution (to chelate trace metal ions)

-

This compound solution

-

Phosphate buffer

-

-

Initiate the reaction by adding Xanthine Oxidase.

-

Vortex the mixture gently and transfer it to a flat cell or capillary tube.

-

Immediately place the sample in the ESR spectrometer and begin recording the spectra.

-

The half-life of the this compound-superoxide adduct in a hypoxanthine/xanthine oxidase system is approximately 50 minutes.[1][2]

Protocol for Hydroxyl Radical Trapping

This protocol is based on the Fenton reaction, a common method for generating hydroxyl radicals.

Materials:

-

This compound

-

Iron (II) sulfate (B86663) (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (pH 7.4)

-

ESR spectrometer and capillary tubes

Procedure:

-

Prepare a stock solution of this compound in the phosphate buffer.

-

In an Eppendorf tube, mix the this compound solution with the FeSO₄ solution.

-

Initiate the reaction by adding H₂O₂.

-

Vortex the mixture and transfer it to a capillary tube.

-

Acquire the ESR spectrum immediately. The this compound-hydroxyl adduct is highly stable.[1]

Application in Signaling Pathways

While specific, detailed studies documenting the use of this compound to elucidate entire signaling pathways are not extensively available in the searched literature, its utility as a tool for investigating ROS-mediated signaling is clear. Mitochondrial ROS, for instance, are known to act as signaling molecules in various cellular processes.[5][6][7][8][9]

Potential Role in Investigating Mitochondrial ROS Signaling

This compound can be a valuable tool to detect and quantify superoxide and hydroxyl radicals originating from the mitochondrial electron transport chain. This allows researchers to probe the role of these specific ROS in downstream signaling events.

Caption: General mitochondrial ROS signaling pathway.

By using this compound, researchers can investigate how modulation of mitochondrial ROS production, for example through genetic manipulation or pharmacological intervention, affects the activation of downstream pathways like the MAPK and NF-κB cascades, which are implicated in inflammation, cell proliferation, and apoptosis.[6][8]

Conclusion

This compound represents a significant advancement in the field of spin trapping technology. Its superior stability and handling characteristics make it an invaluable tool for the accurate and reliable detection of reactive oxygen species in a variety of biological and chemical systems. While its application in dissecting complex signaling pathways is still an emerging area, the potential for this compound to provide critical insights into the role of ROS in cellular signaling is substantial. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their experimental designs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxyl and 1-hydroxyethyl free radical detection using spin traps followed by derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial ROS Signaling in Organismal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial reactive oxygen species promote production of proinflammatory cytokines and are elevated in TNFR1-associated periodic syndrome (TRAPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to CYPMPO: A Superior Spin Trap for Radical Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(2,2-dimethyl-1,3-propoxycyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO), a highly effective spin trapping agent. This compound is distinguished by its exceptional ability to trap hydroxyl and superoxide (B77818) radicals within biological and chemical systems, offering significant advantages for researchers in fields such as oxidative stress, cell signaling, and drug development.

Core Properties of this compound

This compound is a nitrone-based spin trap that readily reacts with transient free radicals to form more stable radical adducts, which can then be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. Its chemical structure and properties are optimized for improved stability and trapping efficiency compared to other commonly used spin traps.

| Property | Value | Reference |

| CAS Number | 934182-09-9 | [1][2][3][4] |

| Molecular Formula | C10H18NO4P | [2][3] |

| Molecular Weight | 247.23 g/mol | [1][3][4] |

| Appearance | Off-white to light yellow solid | [4] |

| Purity | ≥95% - ≥99.0% | [2][4][5] |

Advantages of this compound

This compound offers several practical advantages over other spin traps like DEPMPO and DMPO. It possesses a high melting point of 126°C, low hygroscopic properties, and demonstrates a long shelf-life in aqueous solutions.[1][2] Furthermore, the superoxide adduct of this compound is more stable than that of DMPO, and it exhibits a larger reaction rate constant with the superoxide anion.[4] These characteristics contribute to more reliable and reproducible experimental outcomes. In studies involving mitochondria, this compound is noted for having minimal toxicity at concentrations required for radical detection, making it a preferred choice for cellular and subcellular investigations.[4]

Experimental Applications and Protocols

This compound is a versatile tool for the detection of reactive oxygen species (ROS) in a variety of experimental settings. Below are generalized protocols for its application in detecting hydroxyl and superoxide radicals.

Detection of Superoxide Radicals in a Hypoxanthine (B114508)/Xanthine (B1682287) Oxidase System

This system is a classic in vitro model for generating superoxide radicals.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as DMF, DMSO, or Ethanol.[4] For example, a 20 mg/mL solution in DMSO.[1][4]

-

Prepare solutions of hypoxanthine and xanthine oxidase in a phosphate (B84403) buffer (pH 7.2).

-

-

Spin Trapping Reaction:

-

In an EPR tube, combine the hypoxanthine solution with the this compound stock solution.

-

Initiate the reaction by adding the xanthine oxidase solution.

-

Immediately place the sample in the cavity of an EPR spectrometer.

-

-

EPR Spectroscopy:

-

Record the EPR spectrum. The resulting spectrum will be a composite of the this compound-superoxide adduct (this compound-OOH) and the this compound-hydroxyl adduct (this compound-OH), as the superoxide adduct can decay to the hydroxyl adduct.

-

The half-life of the superoxide adduct of this compound in this system has been reported to be 51 minutes.[1][2]

-

Workflow for Superoxide Radical Detection

Caption: Workflow for in vitro superoxide detection using this compound.

Signaling Pathway Investigation

The detection of superoxide and hydroxyl radicals is crucial for understanding signaling pathways related to oxidative stress, inflammation, and apoptosis. For instance, in cellular models of inflammation, NADPH oxidases (NOX) are a major source of superoxide.

Logical Relationship in Inflammatory Signaling

References

CYPMPO solubility and stability information

An In-depth Technical Guide on the Solubility and Stability of CYPMPO

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of analytical tools is paramount. This guide provides a comprehensive overview of the solubility and stability of 5-(2,2-dimethyl-1,3-propoxycyclophosphoryl)-5-methyl-1-pyrroline N-oxide (this compound), a widely used spin trap for the detection of hydroxyl and superoxide (B77818) radicals.

Solubility Data

This compound exhibits good solubility in a range of common laboratory solvents. The quantitative solubility data is summarized in Table 1. It is noted that for some solvents, achieving the desired concentration may require sonication and warming.[1]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethylformamide (DMF) | 25 | 101.12 | Ultrasonic and warming may be needed.[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 | 80.9 | Ultrasonic and warming may be needed. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[1] |

| Ethanol | 25 | 101.12 | Ultrasonic and warming may be needed.[1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | 40.45 | - |

| Water | Freely soluble | Not specified | This compound is described as a colorless crystalline solid that is freely soluble in water. |

Stability Profile

This compound is characterized by its high melting point (126°C), low hygroscopic properties, and a long shelf-life, which are significant advantages over other spin traps like DEPMPO and DMPO.[2]

Solid-State and Solution Stability of this compound

The stability of the this compound compound itself, both in solid form and in an aqueous solution, has been noted. The solid and diluted aqueous solutions of this compound did not show any electron spin resonance (ESR) signal for at least one month under ambient conditions, indicating good stability.[3] For long-term storage, the following conditions are recommended:

Stability of this compound Radical Adducts

The stability of the radical adducts of this compound is a critical parameter for its effectiveness as a spin trap. The half-lives of the superoxide and hydroxyl radical adducts have been determined in different radical-generating systems.

Table 2: Half-life of this compound Radical Adducts

| Radical Adduct | Generating System | Half-life (t½) |

| Superoxide Adduct (this compound-OOH) | UV-illuminated hydrogen peroxide solution | ~15 minutes |

| Superoxide Adduct (this compound-OOH) | Hypoxanthine (B114508)/Xanthine (B1682287) Oxidase system | ~51 minutes |

| Hydroxyl Adduct (this compound-OH) | Not specified | > 60 minutes |

It is noteworthy that in the UV-illuminated hydrogen peroxide system, no conversion of the superoxide adduct to the hydroxyl adduct was observed.[3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments related to the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.

Caption: Workflow for determining the aqueous solubility of this compound.

Protocol for Stability Study of this compound in Aqueous Solution

This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution under different conditions.

Caption: General workflow for a this compound stability study.

Protocol for Determining the Half-life of the this compound-Superoxide Adduct

This protocol details the generation of superoxide radicals using the hypoxanthine/xanthine oxidase system and the subsequent measurement of the this compound-OOH adduct decay.

Caption: Protocol for determining the half-life of the this compound-superoxide adduct.

Signaling Pathways and Logical Relationships

The primary application of this compound is in the detection of reactive oxygen species (ROS), which are key players in various signaling pathways and pathological processes.

Caption: Logical workflow of radical detection using this compound.

References

An In-depth Technical Guide to Spin Trapping with CYPMPO

For researchers, scientists, and drug development professionals, the detection and quantification of reactive oxygen species (ROS) are critical for understanding cellular signaling, oxidative stress, and the mechanisms of drug action. This guide provides a comprehensive overview of 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO), a highly effective spin trap for the detection of superoxide (B77818) and hydroxyl radicals.

Introduction to this compound

This compound is a cyclic nitrone spin trap that reacts with short-lived radical species to form more stable, paramagnetic spin adducts that can be detected and characterized by Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy.[1][2] Its chemical structure and properties offer significant advantages over other commonly used spin traps.

Key Properties of this compound:

-

Physical State: this compound is a colorless, crystalline solid, which makes it easy to handle and weigh accurately.[1][2]

-

Solubility: It is freely soluble in water, a crucial feature for its use in biological systems.[1][2]

-

Stability: Both the solid form and its aqueous solutions are stable, showing no ESR signal for at least one month under ambient conditions.[1][2] This high stability and low hygroscopic nature make it a practical and reliable reagent in the laboratory.[1][2]

-

Superiority: In living cell systems, this compound has demonstrated lower cytotoxicity and its superoxide adduct exhibits a longer lifetime compared to other spin traps like DMPO, DPPMPO, and DEPMPO.[3][4]

Quantitative Data for this compound Spin Trapping

The efficiency and reliability of a spin trap are determined by its reaction kinetics with different radicals and the stability of the resulting adducts.

| Parameter | Radical Species | Value | System/Conditions | Reference |

| Half-life (t½) of Superoxide Adduct (this compound-OOH) | Superoxide (O₂⁻) | ~50 minutes | Hypoxanthine/Xanthine Oxidase (HX/XOD) | [1][2] |

| Superoxide (O₂⁻) | ~15 minutes | UV-illuminated Hydrogen Peroxide | [1][2] | |

| Reaction Rate Constant (k) | Hydroxyl Radical (•OH) | (4.2 ± 0.1) × 10⁹ M⁻¹s⁻¹ | Value for G-CYPMPO | [5][6] |

| Hydrated Electron (e⁻aq) | (11.8 ± 0.2) × 10⁹ M⁻¹s⁻¹ | Value for G-CYPMPO | [5][6] | |

| Half-life (t½) of Adducts (G-CYPMPO) | Hydroxyl Radical Adduct | ~35 minutes | Value for G-CYPMPO | [5][6] |

| Perhydroxyl Radical Adduct | ~90 minutes | Value for G-CYPMPO | [5][6] |

Note: Some kinetic data is for G-CYPMPO, a gauche-type conformer of this compound, and is provided here as a close approximation.

Mechanism of Spin Trapping

The fundamental principle of spin trapping is the reaction of a diamagnetic spin trap (this compound) with a highly reactive, short-lived radical to produce a more persistent radical adduct. This spin adduct is a nitroxide radical that is stable enough to accumulate to a concentration detectable by EPR spectroscopy. The resulting EPR spectrum provides a characteristic fingerprint of the trapped radical.

Experimental Protocols

The following provides a general framework for the detection of superoxide in a cellular system using this compound and EPR spectroscopy. It is important to optimize these conditions for specific cell types and experimental setups.

4.1. Reagents and Preparation

-

This compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in deionized water or an appropriate buffer. Store at -20°C.

-

Cell Culture: Culture cells to the desired confluency. For suspension cells, adjust the cell density as required. For adherent cells, they can be gently scraped or trypsinized, though care must be taken as this can induce ROS production. Alternatively, experiments can be performed directly on adherent cells.[7][8]

-

Buffer: A phosphate-buffered saline (PBS) or a similar physiological buffer is typically used.

4.2. Experimental Procedure for Superoxide Detection in Stimulated Cells

-

Cell Preparation: Harvest cells and wash them with the chosen buffer to remove any residual medium. Resuspend the cells at a known concentration (e.g., 1 x 10⁶ cells/mL).

-

Spin Trap Incubation: Add the this compound stock solution to the cell suspension to a final concentration, typically in the range of 5-20 mM.[9][10]

-

Stimulation: Induce ROS production by adding a stimulus. For example, phorbol (B1677699) 12-myristate 13-acetate (PMA) can be used to stimulate neutrophils.

-

Sample Loading: Transfer the cell suspension containing this compound and the stimulus into a suitable EPR sample holder, such as a flat cell or a gas-permeable capillary tube.

-

EPR Measurement: Immediately place the sample in the EPR spectrometer and begin recording the spectra. Time-course measurements can be performed to monitor the kinetics of radical adduct formation.

4.3. EPR Spectrometer Settings (Example)

-

Microwave Frequency: X-band (~9.5 GHz)

-

Microwave Power: 20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1 G

-

Sweep Width: 100 G

-

Sweep Time: 60 s

-

Number of Scans: 1-5 (can be averaged to improve signal-to-noise)

-

Temperature: Room temperature or 37°C

4.4. Controls

-

Unstimulated Cells: Run a control with unstimulated cells to measure basal ROS levels.

-

No this compound: A control without the spin trap should be included to ensure that the observed signals are not from other paramagnetic species in the sample.

-

Superoxide Dismutase (SOD): To confirm that the detected radical is superoxide, add SOD to the cell suspension before stimulation. SOD will scavenge superoxide, leading to a significant reduction or complete disappearance of the this compound-OOH signal.

Application of this compound in Signaling Pathway Analysis

ROS are not just byproducts of metabolism; they are also critical second messengers in various signaling pathways, particularly in inflammation. This compound can be a valuable tool to investigate the role of ROS in these pathways.

ROS-Mediated Inflammatory Signaling

Inflammatory stimuli, such as cytokines (e.g., TNF-α) or pathogen-associated molecular patterns (PAMPs, e.g., LPS), can lead to the activation of enzymes like NADPH oxidases (NOX), resulting in the production of superoxide.[2][11] This increase in ROS can then activate downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[12] Activation of these pathways leads to the transcription of pro-inflammatory genes, resulting in the production and release of inflammatory cytokines like IL-6 and IL-1β.[12]

By using this compound in combination with inhibitors of specific pathway components, researchers can dissect the role of ROS at different stages of the signaling cascade. For example, a NOX inhibitor would be expected to reduce the this compound-OOH signal, confirming the source of superoxide.

Conclusion

This compound is a robust and reliable spin trap for the detection of superoxide and hydroxyl radicals in a variety of chemical and biological systems. Its favorable physical and chemical properties, coupled with the longer half-life of its superoxide adduct, make it an excellent choice for researchers in academia and industry. The detailed protocols and understanding of its application in signaling pathways provided in this guide will aid in the accurate and meaningful investigation of the role of reactive oxygen species in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones | Springer Nature Experiments [experiments.springernature.com]

- 8. Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciencedaily.com [sciencedaily.com]

- 10. researchgate.net [researchgate.net]

- 11. Reactive Oxygen Species in Metabolic and Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of inflammation and ROS in CaOx kidney stones | springermedizin.de [springermedizin.de]

Methodological & Application

Application Notes and Protocols for CYPMPO-based Detection of Cellular Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the spin trap 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) for the detection and quantification of reactive oxygen species (ROS), primarily superoxide (B77818) (O₂⁻) and hydroxyl (•OH) radicals, in cell culture systems. The protocols detailed below, in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy, offer a robust method for investigating oxidative stress and related signaling pathways.

Introduction to this compound Spin Trapping

This compound is a cyclic nitrone spin trap designed for the detection of short-lived free radicals in biological systems.[1] When this compound reacts with a free radical, it forms a more stable radical adduct that can be detected and characterized by EPR spectroscopy.[1] This technique provides a highly specific and sensitive means of identifying and quantifying ROS production in cellular environments.[2]

Advantages of this compound:

-

Enhanced Adduct Stability: The superoxide adduct of this compound (this compound-OOH) exhibits a significantly longer half-life (approximately 50 minutes in biological systems) compared to adducts of other common spin traps like DMPO.[2][3] This extended stability allows for more reliable and reproducible measurements.

-

Higher Trapping Efficiency: Studies have shown that this compound can more efficiently trap superoxide in living cells compared to DEPMPO.[2]

-

Low Cytotoxicity: this compound has been reported to have lower cytotoxicity than other spin traps, minimizing its interference with normal cellular processes.[2]

-

Clear Spectral Resolution: The EPR spectra of this compound-superoxide and this compound-hydroxyl adducts are distinct, allowing for unambiguous identification of the trapped radical species.[1]

Quantitative Data Summary

The following table summarizes quantitative data comparing the performance of this compound with other commonly used spin traps for the detection of superoxide in cellular systems.

| Spin Trap | Maximum Adduct Concentration (µM) in stimulated OPMNs[2] | Half-life of Superoxide Adduct in a biological system (min)[3] |

| This compound | 10.7 | ~50 |

| DEPMPO | Not explicitly stated in the same study, but this compound was more efficient[2] | ~15[4] |

| DPPMPO | 6.0 | Not available |

| DMPO | 1.9 | ~1 |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Sonicator (recommended)

Procedure:

-

Due to the hygroscopic nature of some spin traps, handle this compound powder in a dry environment.

-

Prepare a stock solution of this compound at a concentration of 100-200 mM in anhydrous DMSO or ethanol.[5][6] Sonication is recommended to ensure complete dissolution.[6]

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 3 years (for powder) or at -80°C for up to 1 year (in solvent).[6]

Protocol 2: Detection of Superoxide in Suspension Cells (e.g., Macrophages)

Materials:

-

Suspension cells (e.g., RAW 264.7 macrophages)

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound stock solution (from Protocol 1)

-

Stimulant of ROS production (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Superoxide dismutase (SOD) as a negative control

-

EPR spectrometer and appropriate glassware (e.g., flat cell or capillary tube)

Procedure:

-

Cell Preparation:

-

Culture cells to the desired density.

-

Harvest cells by centrifugation and wash twice with HBSS.

-

Resuspend the cells in HBSS at a final concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

-

-

Spin Trapping Reaction:

-

Pre-warm the cell suspension to 37°C.

-

Add this compound to the cell suspension to a final concentration of 5-20 mM.

-

For a negative control, pre-incubate a separate aliquot of cells with SOD (e.g., 100 U/mL) for 15-30 minutes before adding this compound.

-

Add the ROS stimulant (e.g., PMA at a final concentration of 100 nM) to the cell suspension.

-

Incubate the mixture at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal incubation time may need to be determined empirically.

-

-

EPR Measurement:

-

Transfer the cell suspension to an EPR flat cell or capillary tube.

-

Record the EPR spectrum at room temperature.

-

Typical EPR settings for X-band spectrometers:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 20 mW

-

Modulation Amplitude: 1-2 G

-

Sweep Width: 100 G

-

Center Field: ~3400 G

-

Scan Time: 1-5 minutes

-

-

The formation of the this compound-OOH adduct will result in a characteristic EPR spectrum. The signal intensity is proportional to the concentration of the trapped superoxide.

-

Protocol 3: Detection of Superoxide in Adherent Cells (e.g., Endothelial Cells)

Materials:

-

Adherent cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

-

Complete cell culture medium

-

HBSS or other suitable buffer

-

This compound stock solution (from Protocol 1)

-

Stimulant of ROS production (e.g., Angiotensin II)

-

Trypsin-EDTA

-

EPR spectrometer and appropriate glassware

Procedure:

-

Cell Preparation:

-

Culture adherent cells in culture dishes or flasks until they reach the desired confluency.

-

On the day of the experiment, wash the cells twice with pre-warmed HBSS.

-

-

Spin Trapping Reaction:

-

Add HBSS containing 5-20 mM this compound to the cells.

-

Add the ROS stimulant (e.g., Angiotensin II at a final concentration of 100 nM).

-

Incubate at 37°C for the desired time.

-

-

Cell Harvesting and EPR Measurement:

-

After incubation, aspirate the buffer containing this compound and the stimulant.

-

Wash the cells once with cold HBSS.

-

Harvest the cells by trypsinization.

-

Neutralize the trypsin with complete medium and centrifuge the cells.

-

Resuspend the cell pellet in a small volume of HBSS.

-

Transfer the cell suspension to an EPR flat cell or capillary tube and record the spectrum as described in Protocol 2.

-

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: Signaling pathway of NADPH oxidase-mediated superoxide production and its detection using this compound and EPR spectroscopy.

Figure 2: Experimental workflow for the detection of cellular ROS using the this compound spin trap.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Comparison of superoxide detection abilities of newly developed spin traps in the living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of extracellular superoxide by human lymphoblast cell lines: comparison of electron spin resonance techniques and cytochrome C reduction assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative measurement of superoxide generation using the spin trap 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | TargetMol [targetmol.com]

Application Notes and Protocols for the Use of CYPMPO in the Xanthine/Xanthine Oxidase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of reactive oxygen species (ROS) is crucial for understanding oxidative stress-related pathologies and for the development of novel therapeutics. The xanthine (B1682287)/xanthine oxidase (X/XO) system is a widely used enzymatic method for generating superoxide (B77818) radicals (O₂⁻) in a controlled manner. The spin trap 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO) is a highly effective tool for the detection and characterization of these transient radicals using Electron Paramagnetic Resonance (EPR) spectroscopy.

This compound offers significant advantages over other spin traps, such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) and 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO). The this compound-superoxide adduct (this compound-OOH) exhibits a considerably longer half-life, approximately 50 minutes in a hypoxanthine (B114508)/xanthine oxidase system, which allows for more stable and reproducible measurements.[1][2] Furthermore, this compound has been shown to be more efficient in trapping superoxide in cellular systems and possesses lower cytotoxicity compared to other spin traps.[3][4]

These application notes provide a detailed protocol for the use of this compound in the X/XO assay for the detection of superoxide radicals.

Data Presentation

Table 1: Comparison of Spin Traps for Superoxide Detection

| Spin Trap | Adduct Half-Life (in X/XO system) | Relative Superoxide Adduct Concentration (in cellular systems) | Key Advantages |

| This compound | ~50 minutes[1][2] | High[3][4] | Longer adduct lifetime, higher trapping efficiency in cells, lower cytotoxicity.[3][4] |

| DEPMPO | Not specified in search results | Moderate[3] | Well-characterized, commercially available. |

| DMPO | ~1 minute | Low[3] | Widely used, extensive literature available. |

| DPPMPO | Not specified in search results | Moderate[3] | Intermediate performance. |

Table 2: Typical Reagent Concentrations for the Xanthine/Xanthine Oxidase Assay with this compound

| Reagent | Concentration Range | Typical Concentration |

| Hypoxanthine (or Xanthine) | 50 µM - 1 mM | 80 µM[5] |

| Xanthine Oxidase | 1 mU/mL - 5 mU/mL | 40 µM (equivalent activity)[5] |

| This compound | 2.5 mM - 50 mM | 2.5 mM[5] |

| DTPA (chelating agent) | 0.1 mM - 1 mM | 0.1 mM[6] |

| Buffer | Phosphate (B84403) Buffer (pH 7.4) | 50 mM[6] |

Table 3: Typical EPR Spectrometer Settings for this compound-OOH Detection

| Parameter | Typical Value/Range |

| Microwave Frequency | ~9.4 GHz |

| Microwave Power | 2 - 20 mW |

| Field Sweep | 80 - 100 G |

| Modulation Amplitude | 1 - 5 G |

| Conversion Time | 164 - 328 ms |

| Time Constant | 328 - 5243 ms |

| Receiver Gain | 1 x 10⁴ - 1 x 10⁵ |

| Number of Scans | 1 - 4 |

Note on Hyperfine Coupling Constants (hfccs): The precise hyperfine coupling constants (aN, aH, and aP) for the this compound-OOH adduct are critical for its unambiguous identification. While theoretical calculations and experimental data are available for similar spin traps like DEPMPO, specific, experimentally validated hfccs for this compound-OOH were not explicitly found in the searched literature. It is recommended to determine these values experimentally or consult the manufacturer's documentation.

Experimental Protocols